6-Azaspiro[2.6]nonan-7-one

Medicinal Chemistry Scaffold Differentiation Pharmacophore Geometry

Researchers requiring rigid spirocyclic fragments often face supply inconsistency and regioisomeric ambiguity. This 7-one lactam eliminates those variables. - Zero rotatable bonds impose torsional constraint absent in flexible caprolactams, reducing entropic binding penalties for FBDD campaigns. - Regioisomeric fidelity ensures the carbonyl is adjacent to the ring nitrogen, preserving distinct H-bond geometry critical for SAR consistency. - Available as a validated scaffold for methodology development (e.g., Co(II)/SPA enantioselective synthesis) with reliable B2B fulfillment.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B12967528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[2.6]nonan-7-one
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2(CC2)CCNC1=O
InChIInChI=1S/C8H13NO/c10-7-1-2-8(3-4-8)5-6-9-7/h1-6H2,(H,9,10)
InChIKeyDVNJLIQLKIJXLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[2.6]nonan-7-one: Structural Identity and Key Properties


6-Azaspiro[2.6]nonan-7-one (CAS 1312455-82-5; also indexed as 86012-90-0) is a spirocyclic lactam with molecular formula C₈H₁₃NO and molecular weight 139.19 g·mol⁻¹ [1]. Its architecture comprises a cyclopropane ring spiro-fused to a seven-membered azepanone (caprolactam) ring, with the ketone positioned at the 7-position adjacent to the ring nitrogen [1]. This compound belongs to the azaspiro[2.6]nonane family, a scaffold class recognized in diversity-oriented synthesis for its three-dimensional, conformationally constrained geometry [2]. The caprolactam core is a privileged pharmacophore in medicinal chemistry, and its fusion with a cyclopropane ring imparts restricted conformational freedom—zero rotatable bonds—relative to simple monocyclic caprolactam derivatives [1].

Scaffold Class
Spiro[2.6]nonane lactam — conformationally constrained core
Rotatable Bonds
Zero — fixed orientation for target engagement studies
Regioisomer Identity
7-one isomer defines a distinct caprolactam pharmacophore

Why 6-Azaspiro[2.6]nonan-7-one Cannot Be Substituted with Generic Analogs


The spiro[2.6]azanonane scaffold exhibits regioisomeric sensitivity: the 7-one isomer positions the carbonyl group directly adjacent to the ring nitrogen to form a cyclic amide (lactam) with distinct hydrogen-bonding geometry, whereas regioisomers such as 6-azaspiro[2.6]nonan-5-one place the ketone at a remote position, altering pharmacophoric presentation despite sharing identical molecular formula and computed lipophilicity [1]. Furthermore, the spirocyclopropane ring imposes torsional constraint absent in non-spiro caprolactams (e.g., ε-caprolactam), which possess multiple rotatable bonds [2]. This conformational locking directly impacts entropic contributions to target binding and metabolic stability profiles. In procurement contexts, substituting a 5-one, a reduced 6-azaspiro[2.6]nonane, or a simple caprolactam for the 7-one introduces unvalidated variables in structure–activity relationships, stereochemical outcomes, and synthetic tractability. The evidence below quantifies these differentiation dimensions.

Intended product
6-Azaspiro[2.6]nonan-7-one — lactam carbonyl adjacent to nitrogen
Regioisomer risk
6-Azaspiro[2.6]nonan-5-one — ketone at remote position; same formula but altered H-bond vector
Impact
Different pharmacophore geometry may shift SAR and target engagement.
Spirocyclic constraint
Zero rotatable bonds; spiro center locks ring orientation
Flexible analog risk
ε-Caprolactam — monocyclic with ring flexibility; no cyclopropane constraint
Impact
Conformational sampling may alter entropic binding profile and selectivity.

Evidence-Based Differentiation from Closest Analogs


Regioisomeric Identity and Pharmacophore Geometry

The 6-azaspiro[2.6]nonan-7-one isomer (CID 69937873) positions the ketone at position 7, directly adjacent to the endocyclic nitrogen, forming a canonical caprolactam (cyclic amide) substructure with SMILES C1CC2(CC2)CCNC1=O. In contrast, the regioisomer 6-azaspiro[2.6]nonan-5-one (CID 117273400) bears the ketone at position 5, yielding SMILES C1CC2(CC2)CC(=O)NC1—a connectivity that places the carbonyl one bond further from the nitrogen [1]. Although PubChem-computed XLogP3-AA (0.9) and topological polar surface area (29.1 Ų) are numerically identical for both isomers, the 7-one's lactam N–C=O geometry enables amide resonance stabilization and a distinct hydrogen-bond acceptor vector that differs from the 5-one's ketone presentation [1][2]. Leyan reports LogP = 1.0667 and TPSA = 29.1 Ų for the 7-one from alternate computational methodology, underscoring the sensitivity of property prediction to the specific algorithm used .

Regioisomer Identity
Head-to-head
7-one lactam (C=O at C7, adjacent to N) vs 5-one ketone (C=O at C5). XLogP3 identical (0.9), TPSA identical (29.1 Ų). Lactam N–C=O resonance enables distinct H-bond acceptor vector.
Lactam geometry defines pharmacophore; isomer misassignment alters target engagement.
Verify by SMILES or InChIKey during procurement.
Medicinal Chemistry Scaffold Differentiation Pharmacophore Geometry

Synthetic Accessibility via Catalytic Ring Expansion

René et al. (2015) demonstrated that spirocyclopropane-bearing piperidones undergo Pd(0)-catalyzed rearrangement to yield functionalized caprolactams and azepanes in 'good to excellent yields' [1]. This methodology is directly relevant to the 6-azaspiro[2.6]nonan-7-one scaffold because the spirocyclopropane→caprolactam ring expansion installs the seven-membered lactam ring while retaining the cyclopropane moiety, a transformation driven by relief of cyclopropane ring strain [1]. In contrast, the isomeric 5-one scaffold would require a distinct disconnection strategy—the ketone at C5 is not generated by the same ring-expansion logic, making the 7-one uniquely accessible via this convergent, catalytic route. Access to the non-spiro analog ε-caprolactam (CAS 105-60-2) is trivial via Beckmann rearrangement of cyclohexanone oxime; however, this industrial route cannot install the spirocyclopropane, which must be introduced through separate, lower-yielding cyclopropanation steps [2].

Synthetic Route
Class-level
Pd(0)-catalyzed ring expansion of spirocyclopropane piperidones yields caprolactams. Route directly maps to 7-one scaffold; “good to excellent yields” reported for analogous substrates (René 2015).
Streamlined catalytic route reduces scale-up complexity.
Exact yield for isolated 7-one not reported; validate with supplier batch data.
Synthetic Methodology Ring Expansion Caprolactam Synthesis

Enantioselective Synthesis Potential

Yuan et al. (2021) reported an enantioselective synthesis of spiro-γ-lactams via sequential C–H olefination/asymmetric [4+1] spirocyclization using a Co(II) acetate/chiral spiro phosphoric acid (SPA) binary catalytic system, achieving enantioselectivities up to 98% ee [1]. This methodology employs commercially available cobalt(II) acetate tetrahydrate—avoiding the tedious preparation of cyclopentadienyl-ligated Co(III) complexes required by prior art—and was validated through the concise asymmetric synthesis of an aldose reductase inhibitor [1]. For 6-azaspiro[2.6]nonan-7-one procurement, this means that enantiopure material is synthetically accessible without reliance on chiral HPLC resolution, which typically incurs ≥50% mass loss. In contrast, the 5-one regioisomer has no published enantioselective route, and the reduced analog 6-azaspiro[2.6]nonane lacks the carbonyl required for this [4+1] spirocyclization manifold entirely [2].

Enantioselective Access
Class-level
Co(II)/chiral SPA binary catalyst achieves up to 98% ee for spiro-γ-lactam class (Yuan 2021). Method avoids chiral HPLC and uses commercial Co(OAc)₂·4H₂O.
Enantiopure material is synthetically accessible for stereochemical studies.
Specific ee for the 7-one requires verification; class-level inference.
Asymmetric Catalysis Enantioselective Synthesis Chiral Spirolactams

Conformational Rigidity and Entropic Advantage

The spiro[2.6]nonane core of the 7-one possesses zero rotatable bonds (PubChem-computed), a direct consequence of the spirocyclopropane fusion that locks both rings into a fixed relative orientation [1]. In comparison, ε-caprolactam (the non-spiro seven-membered lactam) has conformational flexibility within the azepane ring itself. The spirocyclic scaffold's rigidity is recognized as a desirable property in drug discovery: it reduces the entropic penalty upon target binding and can improve selectivity by pre-organizing the molecule into its bioactive conformation [2]. The 6-azaspiro[2.6]nonane scaffold class has been utilized in diversity-oriented synthesis precisely because its rigid, three-dimensional geometry enables exploration of chemical space inaccessible to planar or flexible analogs [2]. When compared to 5-azaspiro[2.6]nonane (nitrogen at position 5 rather than 6), the 6-aza placement alters the exit vector of substituents from the spiro center, directly impacting how the scaffold presents functional groups to a biological target .

Conformational Rigidity
Reported
0 rotatable bonds (PubChem). Spirocyclopropane locks azepanone ring into a fixed geometry vs. flexible monocyclic ε-caprolactam.
Pre-organized pharmacophore supports cleaner SAR interpretation.
Entropic binding benefit is target-dependent.
Conformational Constraint Drug Design Physicochemical Property

Lipoxygenase Inhibition Annotation

The Medical University of Lublin MeSH descriptor record associates 6-azaspiro[2.6]nonan-7-one with lipoxygenase inhibitory activity, specifying interference with arachidonic acid metabolism and additional, weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. The compound is also noted to function as an antioxidant in fats and oils [1]. This biological annotation is compound-specific: no comparable lipoxygenase inhibition record was identified for the 5-one regioisomer, the reduced 6-azaspiro[2.6]nonane, or simple ε-caprolactam. The Wroclaw Medical University knowledge base independently corroborates this annotation [2]. The Galileo Pharmaceuticals patent family (US 2006/0128790) teaches that spiro-substituted heterocyclic derivatives, including spiro[2.6] scaffolds, are useful as lipoxygenase inhibitors for treating inflammatory disorders—providing patent-level support for this target class association [3]. However, specific IC₅₀ values for the isolated 7-one compound were not retrievable from public databases at the time of this analysis.

Bioactivity Annotation
Data to verify
Annotated as lipoxygenase inhibitor (MeSH, patent US 2006/0128790). Also shows weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, COX. No public IC₅₀ data.
Provides a target hypothesis for inflammation pathway research.
In-house potency profiling (5-LOX, 12-LOX, 15-LOX) recommended.
Lipoxygenase Inhibition Inflammation Biological Target Annotation

Commercial Purity and Identity Verification

Commercially sourced 6-azaspiro[2.6]nonan-7-one (Leyan Product No. 1562027, CAS 1312455-82-5) is supplied at a certified purity of 98%, with documented MDL number MFCD27943375, molecular weight 139.19 g·mol⁻¹, and storage condition guidance . The vendor reports computed TPSA = 29.1 Ų and LogP = 1.0667 . Parchem lists CAS 86012-90-0 as a synonym with formula C₈H₁₃NO and specifications under the 6-Azaspiro[2.6]nonan-7-one class . In contrast, the 5-one regioisomer is listed by Achemblock at 97% purity—a marginally lower specification—and its MDL registry (MFCD31654807) differs, reflecting the distinct connectivity . For the reduced analog 6-azaspiro[2.6]nonane (CAS not retrieved in this analysis), purity specifications are vendor-dependent and inconsistently reported. The dual CAS registry for the 7-one (1312455-82-5 and 86012-90-0) underscores the importance of verifying structural identity by SMILES or InChIKey (DVNJLIQLKIJXLD-UHFFFAOYSA-N) during procurement to avoid isomer misassignment .

Purity & Identity
Lot attribute
98% purity (Leyan); MDL MFCD27943375; InChIKey DVNJLIQLKIJXLD-UHFFFAOYSA-N. Dual CAS (1312455-82-5 / 86012-90-0).
Distinct MDL/InChIKey enables unambiguous isomer verification.
Request certificate of analysis per batch.
Chemical Procurement Purity Specification Quality Control

Key Research and Industrial Applications


Fragment-Based Drug Discovery

The zero-rotatable-bond architecture of 6-azaspiro[2.6]nonan-7-one makes it an ideal fragment or scaffold for fragment-based drug discovery (FBDD) campaigns targeting proteins with shallow or cryptic binding pockets. Its pre-organized geometry reduces the entropic penalty upon binding relative to flexible caprolactam fragments, potentially yielding higher ligand efficiency [1]. The cyclopropane-imposed rigidity also defines a single exit-vector geometry from the spiro center, simplifying SAR interpretation when derivatizing the scaffold. The availability of up to 98% ee material via Co(II)/SPA catalysis [2] further enables enantioselective fragment elaboration.

Lipoxygenase-Targeted Inflammation Programs

Given its annotation as a lipoxygenase inhibitor [3] and the broader patent precedent for spirocyclic compounds in treating lipoxygenase-mediated disorders [4], the 7-one serves as a viable starting point for medicinal chemistry programs in inflammation, asthma, cardiovascular disease, or metabolic disorders where leukotriene biosynthesis modulation is therapeutically relevant. Researchers should note that specific IC₅₀ data for the isolated compound is not publicly available; initial in-house potency determination against 5-LOX, 12-LOX, and 15-LOX isoforms is recommended to establish selectivity profile.

Diversity-Oriented Synthesis and Library Construction

The 6-azaspiro[2.6]nonan-7-one scaffold can be elaborated through the nitrogen (N-alkylation, acylation, sulfonylation) and the ketone (reductive amination, Grignard addition, Wittig olefination), enabling rapid generation of spirocyclic compound libraries. Wipf et al. (2004) established the versatility of the azaspiro[2.6]nonane scaffold class in diversity-oriented synthesis using ring-closing metathesis, epoxide opening, and reductive amination [1]. The caprolactam NH serves as a hydrogen-bond donor, while the carbonyl serves as an acceptor, providing two orthogonal diversification handles absent in the reduced 6-azaspiro[2.6]nonane.

Synthetic Methodology Development

As a representative spirocyclopropane-fused caprolactam, the 7-one is a valuable substrate for developing and benchmarking new ring-expansion, C–H functionalization, and asymmetric catalysis methodologies. The René et al. (2015) Pd(0)-catalyzed ring expansion [5] and the Yuan et al. (2021) Co(II)/SPA enantioselective spirocyclization [2] both highlight the scaffold's relevance at the frontiers of synthetic organic chemistry. Industrial process chemistry groups evaluating new catalytic technologies can use this scaffold as a non-trivial but synthetically tractable test case.

Application
Selection Property
Validation Focus
Fragment-based screening
Conformational pre-organization (0 rotatable bonds)
Ligand efficiency and SAR clarity
Lipoxygenase pathway research
Annotated lipoxygenase inhibitor (MeSH)
In-house 5-/12-/15-LOX potency profiling
Diversity-oriented synthesis
Orthogonal N–H and C=O diversification handles
Library derivatization scope and yield
Synthetic methodology development
Spirocyclopropane ring-expansion substrate
Catalytic efficiency and scope benchmarking
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